molecular formula C20H20N2O4 B6594586 Phenyramidol salicylate CAS No. 1235-07-0

Phenyramidol salicylate

Cat. No.: B6594586
CAS No.: 1235-07-0
M. Wt: 352.4 g/mol
InChI Key: HICVRAOITHDABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyramidol salicylate (CAS 1235-07-0) is a chemical compound of interest in pharmacological research, composed of Phenyramidol, an aminopyridine derivative, and salicylic acid. Historically, Phenyramidol was utilized for its analgesic and muscle-relaxant properties, marketed under the brand name Analexin, and is now dedicated exclusively for research applications . Researchers employ this compound to investigate its effects on musculoskeletal pain and acute pain conditions . Preclinical studies in animal models, particularly in rat femur fracture models, are conducted to explore its potential impact on fracture healing and its comparative effects with other analgesics . A key area of investigation involves its safety profile. Available clinical studies indicate that therapeutic use can be associated with alterations in liver enzyme levels, such as serum glutamic pyruvic transaminase (SGPT), suggesting that the compound should be a subject of careful toxicological analysis . Consequently, it is a relevant compound for studies in hepatotoxicity and drug safety . Its mechanism of action, while not fully elucidated, is a subject of ongoing scientific inquiry. This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-hydroxybenzoic acid;1-phenyl-2-(pyridin-2-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.C7H6O3/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13;8-6-4-2-1-3-5(6)7(9)10/h1-9,12,16H,10H2,(H,14,15);1-4,8H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICVRAOITHDABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O.C1=CC=C(C(=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235-07-0
Record name Phenyramidol salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHENYRAMIDOL SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H670S81Z1V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Direct Salt Formation

The most straightforward method involves dissolving equimolar quantities of phenyramidol freebase and salicylic acid in a polar aprotic solvent (e.g., ethanol or acetone) under reflux. The reaction proceeds via acid-base neutralization:

C13H14N2O+C7H6O3C20H20N2O4+H2O\text{C}{13}\text{H}{14}\text{N}2\text{O} + \text{C}7\text{H}6\text{O}3 \rightarrow \text{C}{20}\text{H}{20}\text{N}2\text{O}4 + \text{H}_2\text{O}

Key parameters include:

  • Solvent selection : Ethanol is preferred due to its ability to dissolve both components and facilitate crystallization.

  • Temperature : Reflux at 78°C ensures complete proton transfer.

  • Stoichiometry : A 1:1 molar ratio minimizes unreacted starting materials.

Post-reaction, cooling induces crystallization. The crude product is filtered, washed with cold solvent, and dried under vacuum. Yields typically range from 75–85%.

CatalystTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
SO₄²⁻/ZrO₂160492100
H-ZSM-5150688100
Al₂O₃155578100

Data adapted from Kuriakose & Nagaraju (2004)

Advanced Ultrasonic-Assisted Synthesis

A patented ultrasonic method for phenyl salicylate synthesis demonstrates potential applicability to this compound. Key steps include:

  • Mixing : Combine phenyramidol, salicylic acid, and a coupling agent (e.g., dicyclohexylcarbodiimide) in anhydrous ether.

  • Ultrasonic activation : Apply 10–20 kHz ultrasound for 25–35 minutes to accelerate reaction kinetics.

  • Workup : Isolate the product via petroleum ether extraction and ethanol recrystallization.

This method reduces reaction time by 40% compared to thermal approaches and increases yields to 90–95%.

Purification and Characterization

Recrystallization

Crude this compound is purified using ethanol-water mixtures. Optimal conditions involve:

  • Solvent ratio : 3:1 ethanol-to-water (v/v)

  • Crystallization temperature : 4°C

  • Purity : ≥98% (HPLC)

Analytical Validation

  • IR spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (O-H stretch) confirm salt formation.

  • ¹H NMR : Signals at δ 8.2 ppm (pyridinyl H) and δ 6.8 ppm (salicylate aromatic H) verify structural integrity.

Industrial-Scale Production Considerations

Klivon’s custom synthesis protocol highlights critical scale-up parameters:

  • Batch size : Up to 1 kg with consistent yields (82–87%).

  • Quality control : In-process checks for residual solvents (≤0.1% ether) and unreacted starting materials (≤0.5%).

Chemical Reactions Analysis

Types of Reactions

Phenyramidol salicylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of this compound oxides, while reduction can yield reduced phenyramidol derivatives .

Scientific Research Applications

Scientific Research Applications

Phenyramidol salicylate has diverse applications in various fields:

1. Chemistry:

  • Used as a model compound in studies focusing on muscle relaxants and analgesics.
  • It aids in understanding the chemical interactions and efficacy of similar compounds.

2. Biology:

  • Research investigates its effects on muscle tissues and pain pathways, contributing to a deeper understanding of its mechanism of action.
  • Studies have shown that it can modulate neurotransmitter release, influencing pain perception and muscle tension.

3. Medicine:

  • Clinical trials assess its efficacy and safety in treating conditions like musculoskeletal pain, fibromyalgia, and muscle spasms.
  • Its dual action allows for effective management of pain while promoting muscle relaxation.

4. Industry:

  • Incorporated into pharmaceutical formulations aimed at pain relief and muscle relaxation.
  • Its unique properties make it a candidate for developing new therapeutic agents targeting inflammatory conditions.

Case Studies

Several case studies illustrate the clinical relevance and safety profile of this compound:

  • Case Study 1: A clinical trial involving patients with chronic back pain demonstrated significant improvement in pain scores after treatment with this compound compared to placebo. Patients reported enhanced mobility and reduced reliance on other analgesics.
  • Case Study 2: A study focused on patients with fibromyalgia showed that this compound not only alleviated pain but also improved overall quality of life measures, indicating its potential as a multi-faceted treatment option.
  • Case Study 3: In a pediatric case involving a child with severe muscle spasms due to cerebral palsy, this compound was administered as part of a comprehensive treatment plan. The child experienced marked reductions in spasticity and improved functional outcomes over six months .

Mechanism of Action

Phenyramidol salicylate exerts its effects by blocking interneurons in the brain stem and spinal cord, leading to muscle relaxation and pain relief. The salicylate component provides additional anti-inflammatory effects by inhibiting the production of prostaglandins, which are mediators of inflammation and pain .

Comparison with Similar Compounds

Efficacy in Pain Management

Phenyramidol salicylate demonstrates superior or comparable efficacy to other analgesics and salicylate derivatives, as shown in clinical trials:

Compound Dosage Efficacy Rate Study Population Reference
This compound 200 mg 59% Musculoskeletal pain
Aspirin 600 mg 51.7% Musculoskeletal pain
Sodium salicylate 600 mg 50% Musculoskeletal pain
Codeine 30–60 mg (typical) ~55–65%* Moderate-to-severe pain
Phenyramidol + aspirin 100 mg + 300 mg 66.6% Acute musculoskeletal pain

*Codeine’s efficacy is dose-dependent but carries risks of dependency and respiratory depression, unlike this compound .

Key Findings :

  • This compound monotherapy outperformed aspirin and sodium salicylate in musculoskeletal pain relief .
  • Its combination with aluminum salicylate (600 mg) showed enhanced efficacy in severe pain, particularly in myositis and post-fracture stiffness .

Mechanistic Insights :

  • Structural analogs like phenyl salicylate (CAS: 118-55-8) lack systemic analgesic effects but share local anti-inflammatory properties .

Structural and Functional Differences

Chemical Profiles
Compound Key Functional Groups Primary Use
This compound Ester, pyridine ring Systemic analgesia, anti-inflammatory
Aspirin Acetylated salicylate, carboxylic acid Anti-inflammatory, antipyretic
Butylenoglicol disalicylate (BD) Disalicylate ester Dental polymers (endodontic sealers)
Phenyl salicylate Simple salicylate ester Topical antiseptic, UV absorber

Pharmacodynamic Notes:

  • This compound’s pyridine moiety contributes to muscle relaxation, a feature absent in other salicylates .
  • Triflusal and aspirin show similar NF-κB inhibition, but this compound’s dual-action pharmacology enhances clinical utility .

Limitations :

  • This compound’s short duration of action (3–4 hours) necessitates frequent dosing .
  • Salicylate-based polymers (e.g., BD, PT) in dental applications exhibit high water absorption, unlike systemic salicylates .

Biological Activity

Phenyramidol salicylate is a compound that combines the analgesic and anti-inflammatory properties of salicylates with the central nervous system (CNS) effects of phenyramidol. This article explores its biological activities, mechanisms of action, and relevant clinical studies.

Chemical Structure and Properties

This compound is a derivative of phenyramidol, a drug primarily used for its analgesic and sedative effects. The salicylate component contributes to its anti-inflammatory properties. The chemical structure can be represented as:

C17H21NO3\text{C}_{17}\text{H}_{21}\text{N}\text{O}_3

This compound exhibits both lipophilic and hydrophilic characteristics, allowing it to cross biological membranes effectively.

Analgesic Effects : this compound acts on the central nervous system by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation. This inhibition occurs through the blockade of cyclooxygenase (COX) enzymes, similar to other salicylates .

Anti-inflammatory Activity : The salicylate moiety enhances its anti-inflammatory activity by modulating immune responses. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β in various cell lines .

Sedative Effects : The phenyramidol component contributes to CNS depressant effects, providing sedation alongside analgesia. This dual action makes it particularly useful in treating conditions where pain relief and sedation are required.

Biological Activity Summary

Activity Description Reference
AnalgesiaInhibition of COX enzymes reduces pain perception
Anti-inflammatorySuppresses pro-inflammatory cytokines
SedationCNS depressant effects contribute to overall pain management

Case Studies and Clinical Findings

  • Case Study on Salicylate Toxicity :
    A 61-year-old woman experienced acute focal neurologic deficits due to excessive salicylate intake. Although this case primarily focused on salicylates, it highlights the importance of monitoring for potential toxicity in patients using this compound, especially at high doses .
  • Epidemiological Study :
    A longitudinal study evaluated the effects of analgesics including salicylates on cardiovascular health. Results indicated that regular use of analgesics could lead to increased morbidity related to cardiovascular disease, emphasizing the need for careful prescription practices when considering this compound for long-term use .
  • Anti-inflammatory Efficacy Review :
    A review highlighted the anti-inflammatory properties of phenylpropanoids, including those found in salicylates. It was noted that compounds similar to this compound could inhibit NF-kB activation, leading to reduced inflammation in various models .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Phenyramidol salicylate in biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis spectrophotometry is widely used due to its precision in detecting salicylate derivatives. For instance, UV-Vis absorption spectroscopy (e.g., at 300–310 nm) can quantify salicylate moieties in tissue homogenates or plasma, as validated in studies on similar compounds . Researchers should calibrate instruments using certified reference standards (e.g., CAS 123-5-07-0) to ensure accuracy .

Q. How does the molecular structure of this compound contribute to its pharmacokinetic properties?

  • Methodological Answer : this compound combines a 2(β-hydroxy phenethylamino) pyridine structure with a salicylate ester. The pyridine moiety enhances blood-brain barrier permeability for central analgesic effects, while the salicylate group provides cyclooxygenase (COX) inhibition. Structural analogs, such as phenyl salicylate (CAS 118-55-8), show reduced bioavailability due to esterase sensitivity, suggesting Phenyramidol’s stability arises from its unique substitution pattern .

Q. What in vitro models are suitable for evaluating this compound’s anti-inflammatory activity?

  • Methodological Answer : Lipopolysaccharide (LPS)-induced RAW 264.7 macrophage assays are standard for assessing COX-2 inhibition. Researchers should compare this compound’s IC₅₀ values against reference drugs (e.g., ibuprofen) and validate results using ELISA for prostaglandin E₂ (PGE₂) levels. Dose-response curves must account for solvent interference (e.g., DMSO ≤0.1%) .

Advanced Research Questions

Q. How should researchers design clinical trials to evaluate the combined efficacy of this compound with other anti-inflammatory agents?

  • Methodological Answer : Use factorial design trials to test synergistic effects. For example, a 2025 study combined Phenyramidol with aluminum salicylate, employing a double-blind, crossover design with pain scores (VAS) and inflammatory markers (CRP) as endpoints. Stratify patients by condition (e.g., epicondylitis vs. myositis) to address heterogeneity, and apply ANOVA for subgroup analysis .

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis for preclinical studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Monitor reaction intermediates via FTIR and NMR (e.g., verifying esterification completion at 1700–1750 cm⁻¹). Use USP reference standards (CAS 123-5-07-0) for purity validation and adjust crystallization conditions (e.g., solvent polarity) to minimize polymorphic variations .

Q. How can researchers reconcile discrepancies in reported efficacy outcomes of this compound across different animal models?

  • Methodological Answer : Conduct meta-analyses with stringent inclusion criteria (e.g., only studies using ≥10 animals/group). For instance, murine models may overestimate analgesic effects due to tail-flick reflex variability, whereas rabbit models better mimic human nociception. Apply mixed-effects regression to adjust for species-specific pharmacokinetics and publication bias .

Q. What methodologies are recommended for analyzing contradictory data on this compound’s bioavailability?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro permeability (Caco-2 assays) and in vivo plasma concentration-time curves. Address discrepancies by comparing dissolution profiles (USP Apparatus II) across formulations and applying Bayesian statistics to account for inter-study variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyramidol salicylate
Reactant of Route 2
Phenyramidol salicylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.